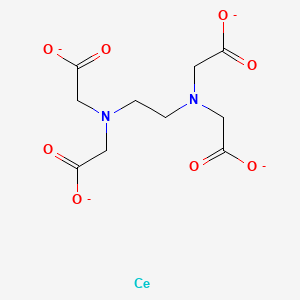
Cerium edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium edetate is a coordination compound formed by the chelation of cerium ions with ethylenediaminetetraacetic acid (EDTA). Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states. EDTA is a well-known chelating agent that binds to metal ions, forming stable complexes. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium edetate can be synthesized by reacting cerium salts, such as cerium nitrate or cerium chloride, with EDTA in an aqueous solution. The reaction typically involves dissolving the cerium salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the cerium-EDTA complex. The reaction can be represented as follows: [ \text{Ce(NO}_3\text{)_3} + \text{EDTA} \rightarrow \text{Ce-EDTA} + 3\text{NO}_3^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include additional steps such as purification and crystallization to obtain high-purity this compound. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Cerium edetate undergoes various chemical reactions, including:
Oxidation-Reduction: Cerium can exist in both +3 and +4 oxidation states, allowing this compound to participate in redox reactions.
Substitution: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide, leading to the formation of cerium(IV) complexes.
Reducing Agents: Reducing agents like sodium borohydride can reduce cerium(IV) to cerium(III) in the this compound complex.
Major Products:
Cerium(IV) Complexes: Formed through oxidation reactions.
Cerium(III) Complexes: Formed through reduction reactions.
Scientific Research Applications
Cerium edetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of cerium edetate involves the chelation of cerium ions by EDTA. This chelation process stabilizes the cerium ions and prevents them from participating in unwanted side reactions. In biological systems, this compound can bind to metal ions, reducing their availability and mitigating their toxic effects. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
Comparison with Similar Compounds
Cerium(III) Acetate: Another cerium complex with different ligands.
Cerium(IV) Oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) Nitrate: A cerium salt used in various chemical reactions.
Comparison: Cerium edetate is unique due to its chelation with EDTA, which provides stability and versatility in various applications. Unlike cerium(III) acetate and cerium(III) nitrate, this compound forms a stable complex that can be used in both aqueous and non-aqueous environments. Cerium(IV) oxide, on the other hand, is primarily used in catalysis and materials science, whereas this compound finds applications in both scientific research and industrial processes.
Properties
CAS No. |
15158-67-5 |
|---|---|
Molecular Formula |
C10H12CeN2O8-4 |
Molecular Weight |
428.33 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cerium |
InChI |
InChI=1S/C10H16N2O8.Ce/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/p-4 |
InChI Key |
MPGGSFTUPUKCBS-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


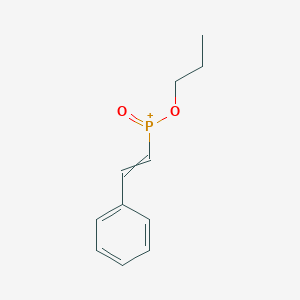
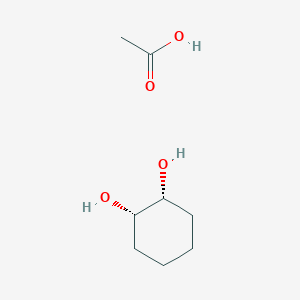
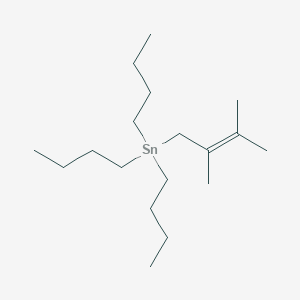
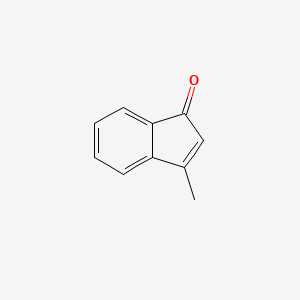
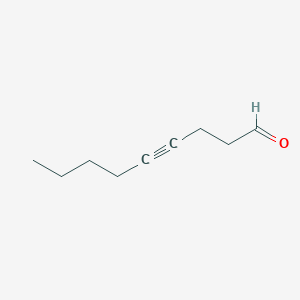
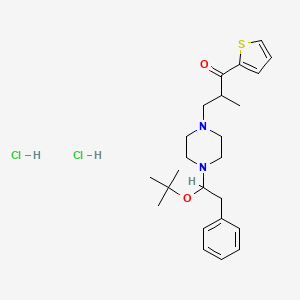
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
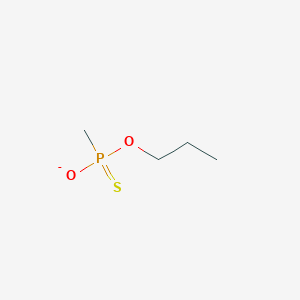
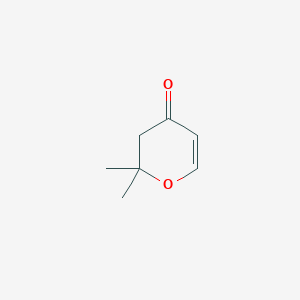
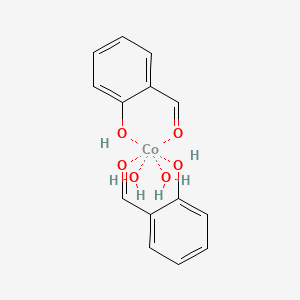
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
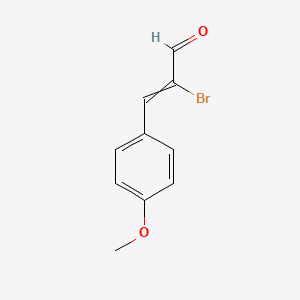
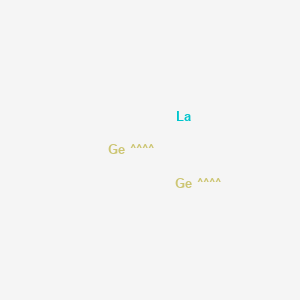
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
